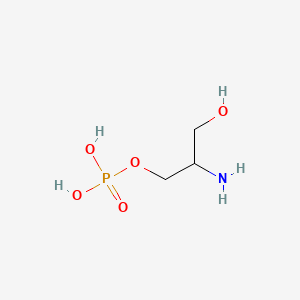

2-Amino-1,3-propanediol-3-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

65929-04-6 |

|---|---|

Molecular Formula |

C3H10NO5P |

Molecular Weight |

171.09 g/mol |

IUPAC Name |

(2-amino-3-hydroxypropyl) dihydrogen phosphate |

InChI |

InChI=1S/C3H10NO5P/c4-3(1-5)2-9-10(6,7)8/h3,5H,1-2,4H2,(H2,6,7,8) |

InChI Key |

WDWYJNPKBKWDBL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COP(=O)(O)O)N)O |

Origin of Product |

United States |

Structural Characterization and Stereochemistry of 2 Amino 1,3 Propanediol 3 Phosphate

Elucidation Techniques for Molecular Architecture

The molecular architecture of 2-Amino-1,3-propanediol-3-phosphate, often as a constituent of larger molecules like aminophosphoglycolipids, has been established through a combination of sophisticated analytical methods. nih.gov These techniques provide complementary information, leading to a comprehensive structural profile.

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and confirming the composition of molecules. For complex lipids containing the this compound moiety, advanced techniques like Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) have been effectively utilized. nih.gov

In the analysis of novel aminophosphoglycolipids isolated from Clostridium innocuum, FAB-MS was instrumental in their structural establishment. nih.gov Researchers noted that for certain related species, such as those containing 1-O-(alk-1-enyl)-2-O-acyl-glycerol, prior hydrogenation of the vinyl ether was necessary to successfully desorb the alkyl, acyl-substituted species for mass spectrometric analysis. nih.gov This highlights the procedural adaptations required to apply MS to complex natural products.

Table 1: Mass Spectrometry in the Analysis of Related Compounds

| Analytical Technique | Application | Finding/Purpose |

|---|---|---|

| Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) | Structural establishment of aminophosphoglycolipids containing the this compound moiety. nih.gov | Confirmed the molecular structure and composition of the isolated lipids. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one- and two-dimensional NMR techniques were critical in elucidating the structure of aminophosphoglycolipids that feature the this compound residue. nih.gov These analyses help to determine the precise connectivity of atoms within the molecule.

For the parent compound, 2-Amino-1,3-propanediol (B45262) (serinol), 13C-NMR spectroscopy has shown two primary signals: one for a methyne group (at approximately 55.32 ppm) and one for a methylene (B1212753) group (at approximately 63.94 ppm), confirming the presence of two distinct carbon environments in the molecule. tohoku.ac.jp This type of data is foundational for confirming the basic propanediol (B1597323) backbone of the phosphorylated derivative.

Table 2: NMR Spectroscopy Data for 2-Amino-1,3-propanediol (Serinol)

| Nucleus | Signal Type | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 13C | Methyne (CH) | 55.32 | tohoku.ac.jp |

Chromatography is essential for the isolation of this compound, or the larger lipids containing it, from complex biological mixtures and for assessing their purity. Two novel aminophosphoglycolipids containing this moiety were successfully isolated from Clostridium innocuum, allowing for their detailed characterization. nih.gov

Various chromatographic techniques are employed for the separation of related amino alcohols. For instance, the purification of serinol from soybean nodules involved multiple steps of ion-exchange column chromatography. tohoku.ac.jpresearchgate.net An initial separation on an Amberlite IR-120B resin was followed by passage through a Dowex 1 column to remove amino acids. tohoku.ac.jp Further purification was achieved on a Dowex 50 column. tohoku.ac.jp The purity of the isolated fractions is often confirmed using High-Performance Liquid Chromatography (HPLC). tohoku.ac.jpresearchgate.net

Determination of Stereochemical Configuration

This compound is a chiral molecule, meaning it can exist in non-superimposable mirror-image forms known as enantiomers. Determining the specific stereochemical configuration is vital, as different stereoisomers can have vastly different biological activities.

Research on aminophosphoglycolipids from the bacterium Clostridium innocuum has identified the naturally occurring form of the this compound residue as the (S)-stereoisomer. nih.gov In this bacterium, lipids containing (S)-2-amino-1,3-propanediol-3-phosphate are not merely minor components; they are major constituents of the cell membrane, accounting for a significant portion of the total polar membrane lipids. nih.gov Their high abundance suggests they play a crucial role in membrane structure and function, likely contributing to the formation of the lipid bilayer. nih.gov

The determination of the absolute configuration of the 2-amino-1,3-propanediol 3-phosphate residue was achieved through a clever chemical conversion strategy coupled with chiral analysis. nih.gov The process involved converting the residue into N-acetylserine 3-phosphate. Subsequently, the serine was released from this derivative. The final step was the identification of the specific enantiomer of serine using HPLC. nih.gov The detection of L-serine (which corresponds to the (S)-configuration) confirmed the (S)-stereochemistry of the original this compound moiety within the natural glycolipid. nih.gov

Table 3: Summary of Compounds Mentioned

| Compound Name | Alternate Name(s) |

|---|---|

| This compound | - |

| 2-Amino-1,3-propanediol | Serinol |

| N-acetylserine 3-phosphate | - |

| L-serine | (S)-serine |

| 1-O-(alk-1-enyl)-2-O-acyl-glycerol | - |

| Amberlite IR-120B | - |

| Dowex 1 | - |

Biosynthesis and Metabolic Pathways Involving 2 Amino 1,3 Propanediol 3 Phosphate

Endogenous Biosynthetic Routes and Metabolic Intermediates

While not a widely documented endogenous metabolite in many organisms, the synthesis of 2-amino-1,3-propanediol-3-phosphate can be understood through its relationship with central metabolic pathways. Its formation leverages key intermediates from glycolysis and transamination reactions common in cellular metabolism. acs.orgnih.gov

Formation from Dihydroxyacetone Phosphate (B84403) (DHAP)

The primary precursor for the biosynthesis of this compound is dihydroxyacetone phosphate (DHAP). acs.orgchemicalbook.com DHAP is a crucial intermediate in the glycolysis pathway, formed from the cleavage of fructose-1,6-bisphosphate. semanticscholar.org This positions the synthesis of this compound as a direct offshoot of central carbon metabolism, diverting a three-carbon glycolytic intermediate towards a specialized amino alcohol pathway. acs.orgfrontiersin.org The conversion involves the introduction of an amino group onto the DHAP backbone, a reaction catalyzed by specific aminotransferases. nih.gov

Enzymatic Steps: Aminotransferases and Phosphatases

The biosynthesis of this compound is a two-step process involving transamination followed by dephosphorylation to yield the final, non-phosphorylated product, 2-amino-1,3-propanediol (B45262) (serinol).

The key enzymatic step in forming the phosphorylated intermediate is the transamination of DHAP. nih.gov This reaction is catalyzed by a dihydroxyacetone phosphate aminotransferase. nih.govgoogle.com A well-studied example is the RtxA enzyme from Bradyrhizobium elkanii, which facilitates the transfer of an amino group from an amino donor, such as glutamic acid, to DHAP, yielding this compound. nih.govgoogle.com

Following its synthesis, this compound is typically a transient intermediate that is subsequently dephosphorylated. acs.org This step is carried out by phosphatases, such as the endogenous E. coli phosphatase SerB, which removes the phosphate group to produce 2-amino-1,3-propanediol. acs.org

| Reaction Step | Substrate | Enzyme Class | Product |

| Transamination | Dihydroxyacetone Phosphate (DHAP) | Aminotransferase | This compound |

| Dephosphorylation | This compound | Phosphatase | 2-Amino-1,3-propanediol |

Linkage to Glycolysis and Serine Metabolic Pathways

The synthesis of this compound is intrinsically linked to glycolysis through its direct use of the intermediate DHAP. acs.orgacs.org This connection means that the flux of carbon through glycolysis can directly influence the potential production rate of this compound. nih.gov

Furthermore, there is a strong structural and metabolic relationship to the serine biosynthesis pathway. d-nb.infobiosynth.com The canonical "phosphorylated pathway" of L-serine synthesis also begins with a glycolytic intermediate, 3-phosphoglycerate. nih.gov This precursor is oxidized to 3-phosphohydroxypyruvate, which is then transaminated to form O-phospho-L-serine, and finally dephosphorylated to L-serine. nih.gov The synthesis of this compound mirrors this logic, utilizing a different three-carbon phosphorylated glycolytic intermediate (DHAP) and also employing a transamination step to create a phosphorylated amino alcohol. nih.gov This highlights a recurring metabolic motif where intermediates from central carbon metabolism are diverted to synthesize essential amino compounds.

Engineered Biosynthetic Systems for Research Production

Due to the industrial value of its dephosphorylated form, 2-amino-1,3-propanediol, significant research has focused on creating engineered microbial systems for its production. acs.orgchemicalbook.com These systems are built around the synthesis of the key intermediate, this compound.

Heterologous Expression in Microbial Hosts (e.g., Escherichia coli)

The most common strategy for producing this compound involves creating an artificial biosynthetic pathway in a microbial host like Escherichia coli. acs.orgacs.org Since E. coli does not naturally produce this compound, this requires the introduction of foreign genes (heterologous expression).

A cornerstone of this approach is the expression of a suitable aminotransferase that can use DHAP as a substrate. nih.gov The dihydroxyacetone phosphate aminotransferase/dihydrorhizobitoxine synthase (RtxA) from the bacterium Bradyrhizobium elkanii is frequently used for this purpose. nih.govgoogle.com By introducing the gene for RtxA into E. coli, the host cell gains the ability to convert its endogenous pool of DHAP into this compound. acs.orgnih.gov This intermediate is then converted to the final product by native E. coli phosphatases, such as SerB. acs.org

| Component | Description | Source Organism (Example) |

| Production Host | A microbe that is easily cultured and genetically manipulated. | Escherichia coli |

| Key Heterologous Enzyme | An aminotransferase that converts DHAP to this compound. | Bradyrhizobium elkanii (RtxA enzyme) |

| Endogenous Enzyme | A native phosphatase that converts the intermediate to the final product. | Escherichia coli (SerB enzyme) |

Metabolic Flux Redirection and Pathway Optimization

To achieve high yields, simply introducing the necessary enzymes is often insufficient. Metabolic engineering strategies are employed to optimize the pathway and redirect the flow of metabolites toward the desired product. acs.orgsemanticscholar.org

Key optimization strategies for enhancing the production of this compound and its derivatives include:

Enzyme Engineering: The activity and solubility of the heterologously expressed aminotransferase (e.g., RtxA) can be improved through protein engineering techniques. acs.orgacs.org

Enhancing Precursor Supply: The availability of the substrate, DHAP, can be increased by modifying the expression of genes within the glycolysis pathway. researchgate.net

Boosting Amino Donor Supply: The transamination reaction requires an amino donor, typically L-glutamate. nih.gov Engineering the host's nitrogen metabolism to increase the intracellular pool of L-glutamate can significantly improve the efficiency of the RtxA-catalyzed step. acs.org

Eliminating Competing Pathways: Deleting genes for pathways that consume DHAP or other key precursors can redirect metabolic flux towards the engineered pathway, increasing the final product titer. semanticscholar.org

Through such stepwise engineering, researchers have successfully constructed E. coli strains capable of producing high titers of 2-amino-1,3-propanediol, with one study reporting a production of 14.6 g/L in a fed-batch fermentation process. acs.orgnih.gov This demonstrates the power of metabolic engineering to create efficient cell factories for producing valuable chemicals via the this compound intermediate.

Biological Functions and Regulatory Roles of 2 Amino 1,3 Propanediol 3 Phosphate

Intermediate in Complex Biomolecule Synthesis

2-Amino-1,3-propanediol-3-phosphate serves as a foundational component in the anabolic pathways of several essential classes of lipids. Its integration into these molecules is vital for cellular structure and function.

Phospholipids are fundamental to the structure and integrity of cellular membranes. The biosynthesis of certain classes of these lipids relies on intermediates derived from amino alcohols. 2-Amino-1,3-propanediol (B45262), also known as serinol, is a known precursor in the biosynthesis of phospholipids, particularly phosphatidylserine. chemicalbook.com The phosphorylated form, this compound, is a key intermediate in these pathways. In a process analogous to the well-established glycerophospholipid pathway that utilizes glycerol-3-phosphate, serinol-phosphate provides the backbone for the formation of serinophospholipids. acs.orgunr.edu.ar

Recent research has identified a novel class of phospholipids, termed serinophospholipids, in thermophilic bacteria. acs.org In these organisms, harsh acidic hydrolysis confirmed that 2-amino-1,3-propanediol is a core component of their phospholipid structure. acs.org The proposed biosynthetic pathways suggest the formation of sn-serinol-1-phosphate as a critical step, which is then acylated and modified to produce mature membrane lipids, underscoring the compound's direct role in generating membrane diversity. acs.org

Beyond simple phospholipids, this compound is a defining constituent of more complex aminophosphoglycolipids, especially in certain bacteria. Research has led to the isolation of novel aminophosphoglycolipids from the bacterium Clostridium innocuum. nih.govresearchgate.net These complex lipids are major components of the bacterium's cellular membrane.

Two distinct aminophosphoglycolipids were identified, which together account for a substantial portion of the total polar membrane lipids (51% and 15%, respectively). nih.govresearchgate.net Structural analysis established that these molecules contain an (S)-2-amino-1,3-propanediol-3-phosphate residue linked to a diglycosyl-diradylglycerol. nih.govresearchgate.netresearchgate.net Unlike other bacterial glycerophosphoglycolipids, these are not metabolically linked to lipoteichoic acid, indicating their exclusive role as primary membrane-forming components. nih.govresearchgate.net Their high abundance suggests they are critical for forming the lipid bilayer in these organisms. nih.govresearchgate.net Further evidence of its integration into complex lipids comes from Mycoplasma fermentans, which produces a phosphocholine-containing glycoglycerolipid that includes a 2-amino-1,3-propanediol-1,3-bisphosphate moiety. semanticscholar.org

Table 1: Aminophosphoglycolipids Containing this compound in Clostridium innocuum

| Aminophosphoglycolipid | Percentage of Total Polar Membrane Lipids | Structural Moiety |

|---|---|---|

| Glycolipid I | 51% | (S)-2-amino-1,3-propanediol-3-phospho-6-α-D-galactopyranosyl(1-2)α-D-glucopyranosyl(1-3)diradylglycerol nih.govresearchgate.net |

Sphingolipids are another vital class of lipids involved in both membrane structure and cellular signaling. The metabolism of these molecules involves phosphorylated amino alcohol intermediates that are structurally analogous to this compound. 2-Amino-1,3-propanediol (serinol) is recognized as being involved in sphingolipid metabolism. chemicalbook.com

The core pathways of sphingolipid degradation feature the enzyme sphingosine-1-phosphate (S1P) lyase, which irreversibly cleaves phosphorylated long-chain bases like sphingosine-1-phosphate. nih.gov This reaction yields phosphoethanolamine and a long-chain aldehyde. nih.gov Phosphoethanolamine can then be utilized for the synthesis of glycerophospholipids like phosphatidylethanolamine. gerli.com This metabolic link highlights how phosphorylated amino alcohols serve as intermediates connecting the sphingolipid and glycerophospholipid pools. gerli.com Given the structural similarity, this compound can be considered an analogue to S1P, potentially participating in related or parallel metabolic pathways.

Participation in Cellular Signaling and Enzyme Regulation

The phosphate (B84403) group of this compound is key to its role in dynamic cellular processes, including signal transduction and the modulation of protein function. ontosight.ai

The transfer of phosphoryl groups is a fundamental mechanism in cellular signaling, allowing cells to respond to internal and external cues. annualreviews.org The phosphate group of this compound can be transferred to other molecules, enabling it to act as a signal transducer in cellular pathways. ontosight.ai This process is typically catalyzed by phosphokinases, which transfer the terminal phosphate group from a nucleoside triphosphate like ATP to a specific substrate. annualreviews.orgwikipedia.org

The transfer can occur directly between substrates within an enzyme's active site or through the formation of a transiently phosphorylated enzyme intermediate. annualreviews.org Stereochemical studies of kinase reactions often show an inversion of configuration at the phosphorus atom, which strongly suggests a direct, in-line transfer mechanism. annualreviews.org While specific signal transduction pathways involving this compound are still being elucidated, its structure is well-suited for participation in the phosphorylation cascades that regulate a vast array of cellular activities. ontosight.ai

The binding of small molecules to enzymes can regulate their catalytic activity. This compound has the potential to bind to enzymes and modulate their function. ontosight.ai One important mechanism of such regulation is allosteric modulation, where a molecule binds to a site on the enzyme distinct from the active (orthosteric) site. nih.govbiorxiv.org This binding event induces a conformational change in the enzyme, either enhancing its activity (positive allosteric modulation) or inhibiting it (negative allosteric modulation). nih.gov

While direct evidence of this compound acting as an allosteric modulator is an area of ongoing research, the behavior of analogous compounds provides a clear precedent. For instance, the synthetic sphingosine (B13886) analog FTY720 (Fingolimod) is phosphorylated in vivo, and this phosphorylated form is thought to inhibit the enzyme sphingosine-1-phosphate lyase. nih.gov This illustrates how a phosphorylated amino alcohol can act as a modulator of enzyme activity, suggesting a potential functional role for this compound in enzyme regulation.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonyms/Related Terms |

|---|---|

| This compound | (S)-2-amino-1,3-propanediol-3-phosphate; Serinol phosphate |

| 2-Amino-1,3-propanediol | Serinol |

| Phosphatidylserine | PS |

| Glycerol-3-phosphate | G3P |

| Lipoteichoic acid | LTA |

| Sphingosine-1-phosphate | S1P |

| Phosphoethanolamine | Ethanolamine phosphate |

| Adenosine triphosphate | ATP |

| Fingolimod | FTY720 |

| Phosphatidylethanolamine | PE |

Synthetic Methodologies for Research Grade 2 Amino 1,3 Propanediol 3 Phosphate and Its Analogs

Chemical Synthesis Approaches for Structural Elucidation and Functional Studies

Chemical synthesis provides a versatile and powerful toolkit for accessing 2-Amino-1,3-propanediol-3-phosphate and its analogs. These methods are crucial for producing material for structural analysis and for creating novel derivatives to probe biological function. A common strategy involves the synthesis of the 2-amino-1,3-propanediol (B45262) (serinol) backbone, followed by selective phosphorylation. One of the simplest routes to the serinol backbone is the reductive amination of 1,3-dihydroxyacetone (B48652). google.com

A process for producing 2-amino-1,3-propanediol involves reacting 1,3-dihydroxyacetone dimer with an amine compound, such as an alkoxyamine or benzylamine, to form an intermediate, which is then reacted with a reducing agent. google.com This method avoids the use of ammonia (B1221849) and high pressures, making it a safer alternative for larger-scale production. google.com The reduction can be carried out via hydrogenation with catalysts like Raney Nickel or palladium on carbon (Pd/C). google.com

Derivatization Strategies for Targeted Analog Synthesis

The synthesis of targeted analogs of 2-amino-1,3-propanediol is essential for structure-activity relationship (SAR) studies. Derivatization strategies often focus on modifying the core aminodiol structure to introduce different functional groups. These modified backbones can then be phosphorylated to yield the final target analogs.

One approach uses the 2-amino-1,3-propanediol platform to create a variety of aliphatic cyclic carbonate monomers. This method allows for the installation of a specific tethered functional group and a second functional group during the monomer-forming reactions. For example, a tert-Butoxycarbonyl (tBoc) protected monomer can be synthesized, which allows for post-polymerization acidolysis to reveal a primary amine. rsc.org This versatility demonstrates how the aminopropanediol backbone can be systematically modified to generate a library of functional analogs. rsc.org

Another key reaction for creating analogs is the Pudovik reaction, which involves the nucleophilic addition of phosphites to imines. This is a primary method for preparing α-aminophosphonates, which are key intermediates in the synthesis of α-aminophosphonic acids. nih.gov By using different aldehydes and amines to form the initial imine, a wide range of aminophosphonate analogs can be generated. nih.gov

Stereoselective Synthesis of Chiral Forms

The stereoselective construction of the 2-amino-1,3-diol moiety is a critical challenge in the synthesis of many biologically active molecules. beilstein-journals.orgbeilstein-journals.org Two main strategies are generally employed: the insertion of amino and alcohol groups into an α,β-position with the correct stereochemistry, or the formation of a bond between two existing chiral centers. beilstein-journals.orgbeilstein-journals.org

One successful approach involves starting with a chiral molecule, such as (−)-α-pinene. Through a series of stereoselective reactions including epoxidation, allylic rearrangement, carbamate (B1207046) formation, and aminohydroxylation, a pinane-fused oxazolidin-2-one can be formed. The relative stereochemistry of this intermediate can be confirmed using 2D NMR and X-ray spectroscopy. Subsequent reduction or hydrolysis of the oxazolidinone ring yields the chiral 2-amino-1,3-diol. beilstein-journals.orgbeilstein-journals.org

Another strategy is the addition of phosphites to chiral imines. The first synthesis of enantiomerically pure α-aminophosphonic acids utilized the addition of diethyl phosphite (B83602) to an imine formed from benzaldehyde (B42025) and chiral (S)-α-methylbenzylamine, resulting in a diastereomeric mixture of the corresponding α-aminophosphonates. nih.gov The diastereoselectivity of this reaction can be influenced by the reactants used. nih.gov

Enzyme-based methods also offer high stereoselectivity. A three-component strategy using a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an imine reductase (IRED) has been developed for the stereoselective synthesis of amino-diols and amino-polyols from simple prochiral aldehydes, hydroxy ketones, and amines. nih.govresearchgate.netacs.org This biocatalytic cascade approach avoids extensive protecting-group chemistry and produces the target compounds with high stereoselectivity. nih.govresearchgate.net

Biocatalytic Synthesis for Isotopic Labeling and Mechanistic Research

Biocatalytic methods offer an environmentally friendly and highly specific alternative to chemical synthesis. These approaches are particularly valuable for producing isotopically labeled compounds for mechanistic studies and for synthesizing specific phosphorylated intermediates that may be difficult to access through traditional chemistry.

Enzyme-Mediated Synthesis of Specific Phosphorylated Intermediates

The direct synthesis of this compound can be achieved using engineered enzymes. An artificial biosynthetic pathway has been established in metabolically engineered Escherichia coli that converts glucose into the target compound. acs.org This pathway utilizes an engineered heterogeneous aminotransferase, RtxA, to divert the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to generate this compound (serinol phosphate). acs.org

The key enzymatic step is the transamination of DHAP. Studies on the dihydroxyacetone phosphate aminotransferase/dihydrorhizobitoxine synthase (RtxA) from Bradyrhizobium elkanii have clarified that glutamic acid is the preferred co-substrate for this transformation. nih.gov The activity of both the full-length RtxA enzyme and a truncated version (RtxA513) has been characterized with various amino donor co-substrates.

This enzyme-mediated approach directly yields the desired phosphorylated intermediate, which can then be isolated for research purposes or converted to 2-amino-1,3-propanediol by endogenous phosphatases within the cell. acs.org

Microbial Fermentation for Production of Labeled Compounds

Microbial fermentation is a powerful technique for producing bulk chemicals and can be adapted for the production of isotopically labeled compounds. By using engineered microorganisms and a labeled feedstock, such as ¹³C-glucose, it is possible to produce labeled this compound.

A fed-batch fermentation process using a metabolically engineered E. coli strain has been developed for the production of 2-amino-1,3-propanediol (serinol). acs.org In this process, the strain was engineered to express the RtxA enzyme, which converts DHAP from the central metabolism into serinol phosphate. acs.orgnih.gov This serinol phosphate is then dephosphorylated to serinol. acs.org Under aerobic conditions in a 6-L bioreactor, this process yielded 14.6 g/L of serinol. acs.org By supplying labeled glucose as the primary carbon source in such a fermentation, the entire metabolic network, including the synthesized serinol phosphate, would become isotopically labeled.

Metabolic flux analysis using stable isotopes has been demonstrated in fed-batch fermentation of E. coli producing 1,3-propanediol (B51772). nih.gov This methodology, which involves fitting the labeling distributions of biomass amino acids to a metabolic model, allows for the detailed quantification of intracellular fluxes over time and could be directly applied to the serinol-producing strains to study the pathway dynamics and optimize production. nih.gov

Advanced Research Techniques for Analysis and Quantification

Quantitative and Qualitative Analysis in Biological Samples

The qualitative and quantitative determination of 2-Amino-1,3-propanediol-3-phosphate in biological contexts has been demonstrated through the study of novel aminophosphoglycolipids isolated from microorganisms like Clostridium innocuum. researchgate.netnih.gov These lipids represent a significant portion of the total polar membrane lipids, with one containing the target compound constituting up to 51%. nih.gov

Qualitative analysis involves the structural identification of the larger lipid structure to confirm the presence of the this compound moiety. A key strategy for elucidating the stereochemistry of the residue involves chemical conversion. researchgate.netnih.gov The 2-amino-1,3-propanediol (B45262) 3-phosphate component is converted to N-acetylserine 3-phosphate. nih.gov Subsequent hydrolysis releases L-serine, which can then be identified using High-Performance Liquid Chromatography (HPLC), confirming the original configuration. researchgate.netnih.gov

Quantitative analysis in these studies is typically achieved through methods that measure the proportion of the specific glycolipid within the total extracted cellular lipids. nih.gov This provides an indirect quantification of the this compound contained within the cellular membrane.

| Analytical Method | Purpose | Sample Context | Key Findings |

| Quantitative Analysis | Determination of the relative abundance of the target-containing lipid. | Total polar membrane lipids from Clostridium innocuum. | Aminophosphoglycolipids containing the moiety constitute 51% and 15% of total polar lipids. nih.gov |

| Chemical Conversion & HPLC | Elucidation of the stereochemical configuration of the 2-amino-1,3-propanediol 3-phosphate residue. | Isolated aminophosphoglycolipids. | Conversion to N-acetylserine 3-phosphate and subsequent identification of L-serine confirmed the S-configuration. researchgate.netnih.gov |

| Methylation Analysis | To determine the linkage points within the larger glycolipid structure. | Isolated aminophosphoglycolipids. | Used in conjunction with spectroscopy to establish the complete molecular structure. researchgate.netnih.gov |

Application of Advanced Spectroscopy in Interaction Studies

Advanced spectroscopic techniques are indispensable for the structural elucidation of molecules containing this compound and for studying their molecular interactions. The primary application has been in characterizing complex glycolipids where this compound acts as a structural component. researchgate.netnih.gov

One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P) NMR, have been pivotal. researchgate.netsemanticscholar.org For instance, two-dimensional heteronuclear multiple quantum coherence (HMQC) NMR has been used to establish correlations between the phosphate (B84403) groups and the protons of the 2-amino-1,3-propanediol moiety in related complex lipids. semanticscholar.org This directly confirms the connectivity and chemical environment of the phosphate group.

Mass spectrometry (MS) is another critical tool. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weights of the large lipids containing the target moiety and to aid in structural confirmation. nih.govsemanticscholar.org In some cases, chemical modifications such as hydrogenation were necessary to facilitate the analysis of the complete lipid species by FAB-MS. researchgate.netnih.gov

| Spectroscopic Technique | Application | Information Obtained |

| ¹H, ¹³C, and ³¹P NMR | Complete structural elucidation of host molecules. | Provides detailed information on the chemical environment, connectivity, and conformation of the carbon skeleton and phosphate groups. researchgate.netsemanticscholar.org |

| 2D-NMR (e.g., HMQC) | Studying molecular interactions and connectivity. | Shows direct correlations between different nuclei (e.g., ¹H and ³¹P), confirming the location of the phosphate on the propanediol (B1597323) backbone. semanticscholar.org |

| FAB-MS | Molecular weight determination and structural analysis. | Used to identify the mass of large glycolipids containing the this compound moiety. nih.gov |

| MALDI-TOF MS | Molecular weight determination of large biomolecules. | Reveals the mass of major molecular species, aiding in the identification of different fatty acid compositions in the host lipids. semanticscholar.org |

Chromatographic Purity and Impurity Profiling

While specific impurity profiling data for this compound is not extensively detailed in available literature, the principles of analysis can be inferred from methods used for its precursor, 2-Amino-1,3-propanediol (serinol), and from general pharmaceutical impurity profiling guidelines. ajrconline.orgijpcsonline.com The purity of drug substances is a critical quality attribute, and chromatographic techniques are the cornerstone of this assessment. ajrconline.org

Gas Chromatography (GC) has been employed to determine the purity of synthesized serinol, with reported purities reaching over 98%. vwr.comgoogle.com For GC analysis of related viscous compounds like 3-methylamino-1,2-propanediol, dilution in a suitable solvent such as methanol (B129727) is necessary to reduce viscosity and achieve proper separation of impurities. patsnap.com

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful hyphenated technique for impurity profiling. ajrconline.orgthermofisher.com This approach allows for the separation of the main component from process-related impurities and degradation products, while MS provides mass information for structural identification of these often-unknown impurities. thermofisher.com For a compound like this compound, a reversed-phase HPLC method with a polar-modified column would likely be employed, given the compound's high polarity.

| Chromatographic Method | Application | Details |

| Gas Chromatography (GC) | Purity assessment of the precursor, 2-Amino-1,3-propanediol (Serinol). | Used to quantify the purity of the final synthesized product, often showing purities >98%. vwr.comgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Identification of derivatives and potential for purity testing. | Used to identify the L-serine released after chemical conversion of the target moiety. nih.gov It is a standard method for separating and quantifying impurities in pharmaceutical substances. sigmaaldrich.com |

| LC-MS (HPLC-Mass Spectrometry) | Comprehensive impurity profiling. | A hyphenated technique that separates impurities chromatographically and provides mass identification, crucial for characterizing unknown, structurally similar impurities. ajrconline.orgthermofisher.com |

Emerging Research Frontiers and Academic Perspectives

Discovery of Uncharacterized Metabolic Connections

Recent research has begun to shed light on previously unknown metabolic connections of 2-amino-1,3-propanediol-3-phosphate. While its role as a precursor in some biosynthetic pathways is established, new studies are revealing its broader significance. ontosight.aichemicalbook.com

In the bacterium Clostridium innocuum, novel aminophosphoglycolipids containing (S)-2-amino-1,3-propanediol-3-phosphate have been identified as major components of the cell membrane. nih.govresearchgate.net These lipids, which constitute a significant portion of the total polar membrane lipids, are not metabolically linked to the lipoteichoic acid of the bacterium, suggesting they serve a unique and essential function in maintaining membrane structure and properties. nih.govresearchgate.net The discovery of these complex lipids points to a previously uncharacterized metabolic fate for this compound in certain prokaryotes.

Furthermore, the compound is recognized as an intermediate in the synthesis of important biomolecules and plays a role in cell signaling and enzyme regulation. ontosight.ai Its structural features, including the phosphate (B84403) group and amino functionality, are key to its reactivity and involvement in crucial cellular functions. ontosight.ai The uncharacterized metabolic pathways involving this compound are a growing area of investigation, with the potential to reveal new fundamental biochemical processes.

Rational Design of Biocatalysts for Sustainable Production

The growing demand for 2-amino-1,3-propanediol (B45262) and its derivatives in the pharmaceutical and chemical industries has driven research into sustainable production methods. acs.orgmbl.or.kr Biocatalysis, using enzymes or whole cells, presents an environmentally friendly alternative to traditional chemical synthesis, which often relies on fossil fuels and hazardous materials. acs.orgnih.govillinois.edu

A significant breakthrough has been the development of an artificial biosynthetic pathway in metabolically engineered Escherichia coli to produce 2-amino-1,3-propanediol (2-APD) from glucose. acs.orgnih.gov This pathway utilizes an engineered aminotransferase to convert dihydroxyacetone phosphate, a glycolysis intermediate, into this compound. acs.orgnih.gov An endogenous phosphatase then converts this intermediate into the final product, 2-APD. acs.orgnih.gov Through protein and metabolic engineering, researchers have been able to significantly increase the production titer and productivity. acs.orgnih.gov

The rational design of biocatalysts, which involves making specific, predicted changes to an enzyme's structure to alter its function, is a key strategy in this field. illinois.edu This approach, along with directed evolution, allows for the tailoring of enzymes with improved properties such as stability, activity, and substrate specificity. mbl.or.krillinois.edu For instance, structure-guided engineering of benzaldehyde (B42025) lyase has been explored for the efficient synthesis of dihydroxyacetone, a precursor to serinol (2-amino-1,3-propanediol), highlighting the potential of enzyme engineering in creating novel and efficient production routes. rsc.org

The development of these biocatalytic processes is a complex endeavor, often requiring the integration of multiple enzymes in sequential or one-pot reactions. nih.gov Overcoming challenges such as substrate and product inhibition and ensuring efficient cofactor regeneration are key areas of ongoing research. mbl.or.krillinois.edu

Molecular Mechanisms of Biological Regulation

Understanding the molecular mechanisms that regulate the biological functions of this compound and its derivatives is a critical area of research. This compound and its related molecules are involved in a wide array of cellular processes, including cell signaling, enzyme regulation, and the structural integrity of cell membranes. ontosight.aichemicalbook.com

One area of focus is the role of 2-amino-1,3-propanediol derivatives in signaling pathways. For example, sphingosine-1-phosphate (S1P), a structurally related molecule, is known to be involved in nociceptive processing and interacts with a family of G-protein-coupled receptors (S1P receptors). google.com This interaction can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP levels, impacting various cellular functions. google.com Synthetic analogs of FTY720, another related compound, have been shown to differentially regulate pulmonary vascular permeability, with some analogs enhancing endothelial cell barrier function. nih.gov These effects are mediated through signaling pathways involving G-protein-coupled receptors, tyrosine kinases, and lipid rafts. nih.gov

In prokaryotes, the 1,3-propanediol (B51772) operon in Clostridium butyricum, which is involved in the production of 1,3-propanediol from glycerol (B35011), is regulated by a two-component signal transduction system. pnas.org This system, composed of a sensor histidine kinase and a response regulator, controls the expression of the genes necessary for this metabolic pathway. pnas.org The study of such regulatory systems provides insights into how cells control the synthesis and utilization of compounds like this compound in response to environmental cues.

Development of Novel Chemical Probes for Cellular Studies

To further elucidate the roles of this compound and related molecules in cellular processes, researchers are actively developing novel chemical probes. These tools are essential for tracking the localization, concentration, and activity of these compounds within living cells.

Fluorescent probes are particularly valuable for their ability to provide real-time visualization of molecular events. For instance, derivatives of 4-methylumbelliferyl phosphate are used as fluorogenic substrates for phosphatases, allowing for the measurement of enzyme activity in biological samples and in live-cell imaging. chemimpex.com The enzymatic hydrolysis of these probes releases a fluorescent product, enabling sensitive detection. chemimpex.com

Another approach involves the design of activity-based chemical probes. These probes typically contain a reactive group that covalently binds to the active site of a target enzyme, an affinity tag for identification, and a reporter group such as a fluorophore. nih.gov Such probes have been developed for sirtuins, a class of enzymes that play a role in cellular regulation, and have demonstrated improved labeling efficiency and sensitivity compared to earlier versions. nih.gov

Q & A

Q. What are the key physicochemical properties of 2-Amino-1,3-propanediol-3-phosphate relevant to experimental design?

Answer: Critical physicochemical properties include:

- Molecular formula : C₃H₁₀NO₅P, with a molecular weight of 171.089 g/mol .

- Density : 1.627 g/cm³, influencing solvent selection for solubility studies.

- Thermal stability : Boiling point at 454.7°C and flash point at 228.8°C, indicating high thermal stability under standard conditions .

- Structural features : The phosphate group and amino-hydroxyl moieties contribute to its polarity, necessitating polar solvents (e.g., water, methanol) for dissolution .

Q. Methodological considerations :

Q. What are the established synthesis methods for this compound?

Answer: A validated synthesis route involves:

Catalytic hydrogenation : Reduce 5-oxime-1,3-dioxane using a palladium catalyst under hydrogen gas to yield 5-amino-1,3-dioxane .

Hydrolysis : Treat the intermediate with dilute acid (e.g., HCl) to cleave the dioxane ring, forming the final product .

Q. Optimization tips :

Q. What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust .

- Decontamination : Clean spills with ethanol and diatomaceous earth for absorption .

- Storage : Keep in airtight containers at 2–8°C, away from acids and light .

Critical note : No comprehensive toxicity data exists; assume acute toxicity and prioritize institutional biosafety protocols .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for this compound in experimental protocols?

Answer: Propose a tiered risk assessment:

In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.

Ecotoxicity screening : Use Daphnia magna or algae models to evaluate environmental impact .

Structure-activity relationships (SAR) : Compare with structurally similar amines (e.g., 2-amino-2-methyl-1,3-propanediol) to infer potential hazards .

Documentation : Align with OECD guidelines for chemical safety testing .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Answer: Experimental design :

Q. Findings :

Q. How can advanced spectroscopic techniques characterize its structural dynamics?

Answer:

- NMR : Assign peaks using ¹H/³¹P NMR to confirm phosphate group integrity and hydrogen bonding patterns .

- FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, P=O at 1250 cm⁻¹) .

- Mass spectrometry : Use ESI-MS to detect fragmentation pathways and validate molecular ion peaks (m/z 171.09) .

Q. What methods validate purity and assess degradation products?

Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5). Monitor at 210 nm; retention time ≈ 6.2 min .

- Ion chromatography : Quantify phosphate degradation products (e.g., inorganic phosphate) .

- Limit tests : Apply EP/USP guidelines for residual solvents (e.g., ethanol ≤ 0.5%) .

Q. How to design experiments to study its role in biochemical pathways?

Answer:

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic incorporation via LC-MS .

- Enzyme inhibition assays : Test interactions with phosphatases/kinases using fluorescence-based substrates (e.g., p-nitrophenyl phosphate) .

- Cell-based studies : Treat model organisms (e.g., E. coli or mammalian cells) and analyze gene expression via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.